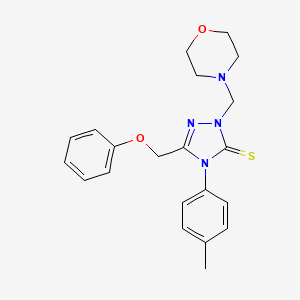![molecular formula C22H25N3O2S2 B12154936 N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12154936.png)
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a benzothieno[2,3-d]pyrimidine ring system, which is fused with a tetrahydrobenzothiophene ring.
- The compound contains an amide group (acetamide) and a sulfanyl (thiol) group.
- Its chemical formula is C20H24N4O2S2.
- It’s worth noting that this compound has potential biological activity due to its structural features.
Vorbereitungsmethoden
- Synthetic Routes : The synthesis of this compound involves several steps. One possible route starts with the reaction of 4-methoxyphenethylamine (also known as 4-Methoxyphenethylamine) with 7-methyl-5,6,7,8-tetrahydrobenzothiophene-4-carbaldehyde. This forms an intermediate imine, which can then be reduced to yield the desired compound.
- Reaction Conditions : Specific reaction conditions, solvents, and catalysts would be determined experimentally.
- Industrial Production : Unfortunately, information on large-scale industrial production methods for this compound is scarce. It’s likely that research and development are ongoing in this area.
Analyse Chemischer Reaktionen
- Reactivity : The compound’s reactivity depends on its functional groups. It may undergo oxidation, reduction, and substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Various nucleophiles (e.g., amines, thiols) can replace functional groups.
- Major Products : These would depend on the specific reactions performed.
Wissenschaftliche Forschungsanwendungen
- Medicine : Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
- Chemistry : Explore its reactivity and use it as a building block for other compounds.
- Biology : Study its effects on cellular processes.
- Industry : Assess its applications in materials science or catalysis.
Wirkmechanismus
- This requires further research, but we can speculate:
- The compound may interact with specific receptors or enzymes due to its structural features.
- It could modulate cellular pathways related to inflammation, cell growth, or metabolism.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 4-Methoxyphenethylamine : A simpler compound with a similar 4-methoxyphenyl group.
- Benzothieno[2,3-d]pyrimidine derivatives : Explore related structures.
- Other Sulfanylacetamides : Compare their properties.
Remember that this compound’s detailed study is ongoing, and further research is needed to fully understand its potential applications and mechanisms
Eigenschaften
Molekularformel |
C22H25N3O2S2 |
|---|---|
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H25N3O2S2/c1-14-3-8-17-18(11-14)29-22-20(17)21(24-13-25-22)28-12-19(26)23-10-9-15-4-6-16(27-2)7-5-15/h4-7,13-14H,3,8-12H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
PSCVBBLZCGIGJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NCCC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]pyrrolidine-2,3-dione](/img/structure/B12154865.png)
![[2-imino-5-oxo-1-benzyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l)]-N-(2-methoxyethyl)carboxamide](/img/structure/B12154870.png)
![[(3-Chloroadamantan-1-yl)methyl][(thiophen-2-yl)methylidene]amine](/img/structure/B12154874.png)
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12154878.png)
![3-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12154881.png)
![(E)-{2-(4-methylphenyl)-1-[6-(methylsulfonyl)-1,3-benzothiazol-3-ium-2-yl]-4,5-dioxopyrrolidin-3-ylidene}(thiophen-2-yl)methanolate](/img/structure/B12154887.png)
![5-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12154910.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12154921.png)
![3-[(3,4-Dichlorophenyl)methylthio]-5-cyclohexyl-1,2,4-triazole-4-ylamine](/img/structure/B12154929.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12154938.png)
![N-[(2Z)-5,5-dioxido-3-(4-phenoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12154939.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(2-chlorophenoxy)acetamide](/img/structure/B12154943.png)

